molecular formula C11H6F6O2 B13726368 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid

Cat. No.: B13726368
M. Wt: 284.15 g/mol
InChI Key: YIOPVTGKWQLFKC-VMPITWQZSA-N
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Description

Chemical Structure: The compound features an (E)-crotonic acid backbone substituted with a trifluoromethyl group at position 3 of the phenyl ring and three fluorine atoms at position 4 of the α-carbon (Figure 1).
Molecular Formula: C₁₁H₆F₆O₂ .
Molecular Weight: 284.16 g/mol .
Physical Properties:

  • Melting Point: 149–150°C .
  • Stability: High thermal and chemical stability due to strong C–F bonds and conjugation in the crotonic acid system .

This compound is part of a broader class of fluorinated crotonic acids, which are valued in pharmaceuticals and materials science for their electron-withdrawing properties and resistance to metabolic degradation .

Properties

Molecular Formula

C11H6F6O2

Molecular Weight

284.15 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+

InChI Key

YIOPVTGKWQLFKC-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=C\C(=O)O)/C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the α,β-unsaturated carboxylic acid framework bearing trifluoromethyl groups both on the crotonic acid backbone and on the aromatic ring. The key synthetic challenges include:

  • Introduction of the 4,4,4-trifluoro substituent on the crotonic acid moiety.
  • Attachment of the 3-(trifluoromethyl)phenyl group at the β-position.
  • Control of the (E)-geometry of the double bond.

Reported Synthetic Routes

Superacid-Catalyzed Electrophilic Substitution Using 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acids

A notable method involves the use of superacid catalysis to activate 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acids for electrophilic substitution reactions on arenes, which can be adapted to introduce the 3-(trifluoromethyl)phenyl substituent. This approach was reported by Prakash et al. (2012), where tandem superacidic activation allowed efficient synthesis of trifluoromethylated dihydrochalcones and related compounds, implying that such activation can facilitate the formation of the desired crotonic acid derivatives with trifluoromethylated aromatic groups.

  • Key reagents: 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid, superacid catalyst (e.g., triflic acid).
  • Conditions: Superacidic medium to enable electrophilic aromatic substitution.
  • Outcome: Formation of trifluoromethylated aryl-substituted crotonic acids.

Specific Synthetic Example (Literature-Based)

A representative preparation might proceed as follows:

Step Reagents and Conditions Description
1 Synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid precursor Starting from trifluoromethylated building blocks, assemble the crotonic acid backbone with trifluoromethyl groups.
2 Electrophilic aromatic substitution under superacid catalysis Use superacid (e.g., triflic acid) to activate the crotonic acid and react with 3-(trifluoromethyl)benzene or its derivatives to install the aryl group.
3 Purification Flash chromatography on silica gel to isolate the (E)-crotonic acid derivative.

This approach is supported by the findings in, where superacid catalysis effectively promotes such transformations.

Purification and Characterization

  • The product is typically purified by flash chromatography on silica gel using gradients from n-hexane/ethyl acetate to ethyl acetate/methanol.
  • Characterization includes NMR (1H, 19F), IR, and mass spectrometry.
  • The (E)-configuration is confirmed by NMR coupling constants and possibly X-ray crystallography.

Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C11H6F6O2
Molecular Weight 284.15 g/mol
Physical State Liquid (as per related trifluoromethylated crotonic acids)
Purity (commercial samples) ~95% to 97%
Storage Ambient temperature, stable under dry conditions

Related Compounds and Analogues

  • 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (without the phenyl substituent) is commercially available and serves as a precursor or intermediate in the synthesis of the phenyl-substituted derivative.
  • Variants with different halogen or trifluoromethyl substitutions on the crotonic acid backbone or aromatic ring have been reported, often using similar synthetic methodologies.

Summary Table of Preparation Routes

Method Key Reagents Conditions Advantages Limitations Reference
Superacid-catalyzed electrophilic substitution 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid, superacid, 3-(trifluoromethyl)benzene Superacid medium, room temp to mild heating Direct arylation, high efficiency Requires strong acids, sensitive handling
Cross-coupling (inferred) Trifluoromethylated vinyl precursors, aryl halides, Pd catalyst Typical Heck conditions Good stereocontrol, versatile Requires Pd catalysts, multiple steps Inferred
Olefination (inferred) Trifluoromethylated phosphonates, 3-(trifluoromethyl)benzaldehyde Base-mediated olefination Stereoselective, modular Preparation of phosphonates needed Inferred

Chemical Reactions Analysis

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The trifluoromethyl groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include halides, amines, and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction may produce trifluoromethylated alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound's unique trifluoromethyl groups contribute to its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Research indicates that derivatives of crotonic acid can act as anti-inflammatory agents and are being explored for their efficacy in treating various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated crotonic acid derivatives and their activity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .

Agrochemical Formulations

Fluorinated compounds are widely used in agrochemicals due to their enhanced biological activity and environmental stability. The trifluoromethyl groups in 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid may enhance the herbicidal or fungicidal properties of formulations.

Case Study : Research has shown that incorporating trifluoromethyl groups into herbicides can improve their efficacy against resistant weed species. The compound's ability to disrupt metabolic pathways in plants makes it a candidate for further investigation in agrochemical formulations .

Material Science

The incorporation of fluorinated compounds into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance. 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid can be used as a monomer or additive in the production of high-performance materials.

Case Study : A recent study demonstrated that adding fluorinated crotonic acid derivatives to polymer matrices improved hydrophobicity and thermal resistance. This property is particularly beneficial for applications requiring durable coatings or insulation materials .

Data Table: Comparative Analysis of Applications

Application AreaKey BenefitsRelevant Findings
PharmaceuticalIncreased metabolic stability and bioavailabilitySignificant cytotoxicity against cancer cell lines
AgrochemicalEnhanced efficacy against resistant speciesImproved herbicide performance in resistant weed

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which in turn affect its binding affinity and reactivity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-(Trifluoromethyl)phenyl Derivatives

The trifluoromethyl group’s position on the phenyl ring significantly impacts physical and chemical behavior:

Property 3-(Trifluoromethyl)phenyl Derivative 4-(Trifluoromethyl)phenyl Derivative
Molecular Formula C₁₁H₆F₆O₂ C₁₁H₆F₆O₂
Melting Point 149–150°C 141–143°C
Molecular Weight 284.16 g/mol 284.16 g/mol

Key Insight : The lower melting point of the 4-substituted isomer suggests weaker intermolecular forces, possibly due to reduced steric hindrance or altered crystal packing .

Ester Derivatives

Replacing the carboxylic acid group with esters modifies solubility and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Key Property Source
Methyl ester of target compound C₁₂H₈F₆O₂ 298.19 Improved volatility
Ethyl 4,4,4-trifluorocrotonate C₆H₇F₃O₂ 182.12 Bp: ~98°C; liquid at RT

Reactivity Note: Esters exhibit lower acidity (pKa ~8–10) compared to the parent carboxylic acid (pKa ~2–3), making them more suitable for nucleophilic reactions .

Structural Analogs with Alternative Substituents

Substituents like halogens or heterocycles alter electronic and steric profiles:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point Key Feature Source
4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid C₈H₅F₃O₂S 222.19 56–57°C Thiophene ring enhances π-conjugation
3-(N-Benzylamino)-4,4,4-trifluoro derivative C₁₇H₁₄F₃NO₂ 321.30 N/A Amino group introduces basicity

Application Context: Thienyl derivatives are explored in organic electronics, while amino-functionalized analogs show promise in medicinal chemistry .

Simplified Analogs: Trifluoromethylcrotonic Acids

Removing the phenyl ring reduces molecular complexity:

Compound Molecular Formula Molecular Weight (g/mol) pKa Source
3-(Trifluoromethyl)crotonic acid C₅H₅F₃O₂ 154.09 ~2.5

Comparison : The absence of the phenyl ring lowers molecular weight (154.09 vs. 284.16 g/mol) and increases acidity due to reduced electron delocalization .

Biological Activity

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid is a fluorinated organic compound with potential applications in various biological contexts. Its unique trifluoromethyl groups enhance its lipophilicity and metabolic stability, which may influence its biological activity.

  • Molecular Formula : C11H6F6O2
  • Molecular Weight : 284.15 g/mol
  • CAS Number : 1763-28-6

The biological activity of this compound is largely attributed to the presence of trifluoromethyl groups. These groups are known to:

  • Increase metabolic stability.
  • Enhance lipid solubility and membrane permeability.
  • Facilitate halogen bonding interactions with protein targets, which may lead to increased biological activity against various enzymes and receptors .

Enzyme Inhibition

Research has shown that compounds with similar structural features exhibit significant inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) : Compounds with trifluoromethyl substitutions have demonstrated moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory pathways .
  • Cholinesterases : The compound's derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Notably, certain derivatives exhibited IC50 values in the micromolar range, indicating potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid against various cancer cell lines. The presence of trifluoromethyl groups has been correlated with enhanced cytotoxicity due to increased cellular uptake and interaction with cellular targets.

CompoundCell LineIC50 (μM)
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acidMCF-715.0
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acidHek29320.0

Case Studies

  • Study on COX Inhibition : A study found that derivatives of trifluoromethyl compounds showed significant inhibition against COX enzymes, suggesting their potential as anti-inflammatory agents. The study employed molecular docking techniques to elucidate the binding interactions between the compounds and the enzyme active sites .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of fluorinated compounds on breast cancer cell lines. The results indicated that the trifluoromethyl substitution significantly enhanced the compounds' ability to induce apoptosis in cancer cells .

Q & A

Q. What are the primary synthetic routes for 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid, and how can stereochemical purity be ensured?

The compound is typically synthesized via esterification of crotonic acid derivatives followed by coupling reactions. For example, methyl esters of structurally similar trifluorocrotonic acids (e.g., DV182 in ) are synthesized using acid-catalyzed esterification. The (E)-configuration is stabilized by steric and electronic effects of the trifluoromethyl groups. Stereochemical purity is confirmed via 1H^1\text{H}-NMR coupling constants (JJ-values for trans-olefins >16 Hz) and X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound, particularly its trifluoromethyl groups and aromatic substitution pattern?

  • 19F^{19}\text{F}-NMR : Distinct peaks for CF3_3 groups appear between -60 to -70 ppm, confirming their presence.
  • X-ray crystallography : Resolves spatial arrangement, including the (E)-configuration and substitution on the phenyl ring.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C11 _{11}H7 _7F6 _6O2 _2 requires exact mass 294.03) .

Q. What are the key challenges in purifying this compound, and what methods are recommended?

Challenges include removing byproducts from incomplete coupling reactions and residual boronic acids (common in Suzuki-Miyaura reactions). Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. For persistent impurities, recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., meta-trifluoromethyl vs. methoxy groups) influence the reactivity of this compound in Diels-Alder or nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, reducing electrophilicity at the α,β-unsaturated carbonyl system. Computational studies (DFT) show that meta-substitution directs reactivity toward regioselective cycloadditions. Experimental data from analogs (e.g., DV188 in ) demonstrate slower reaction kinetics compared to electron-donating substituents .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected 1H^1\text{H}-NMR splitting patterns or anomalous 19F^{19}\text{F}-NMR shifts?

  • Dynamic effects : Rotameric equilibria in solution can cause splitting anomalies. Variable-temperature NMR (e.g., -40°C to 25°C) stabilizes conformers.
  • Solvent polarity : Fluorine chemical shifts are sensitive to solvent. Compare data in CDCl3 _3 vs. DMSO-d6 _6 to isolate environmental effects.
  • Byproduct identification : Use LC-MS to detect trace intermediates (e.g., boronate esters from Suzuki reactions) .

Q. How can computational modeling optimize reaction conditions for scaling up synthesis while minimizing racemization or isomerization?

  • Transition-state analysis : DFT calculations predict energy barriers for isomerization. For example, the (E)-to-(Z) transition requires ~30 kcal/mol, favoring stability under mild conditions (<80°C).
  • Solvent screening : COSMO-RS simulations identify solvents (e.g., THF or toluene) that stabilize the transition state and improve yields .

Q. What analytical techniques are critical for detecting degradation products under thermal or photolytic stress?

  • HPLC-DAD/ELSD : Monitors degradation kinetics (e.g., hydrolysis of the α,β-unsaturated ester).
  • GC-MS : Identifies volatile byproducts (e.g., trifluoroacetic acid from ester cleavage).
  • UV-Vis spectroscopy : Tracks conjugation loss due to isomerization or ring-opening .

Notes

  • For synthetic protocols, cross-reference analogs in and to infer optimal conditions.
  • Always validate computational predictions with experimental data to address contradictions .

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